8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including dichloropyridyl, phenoxy, and diethoxybenzyl moieties. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Dichloropyridyl Group: The dichloropyridyl group can be introduced via a nucleophilic substitution reaction using 3,5-dichloropyridine as the starting material.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction using a suitable phenol derivative.
Incorporation of the Diethoxybenzyl Group: The diethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-diethoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-BENZYL-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound is similar in structure but lacks the diethoxy groups, which may affect its chemical and biological properties.
8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIMETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has dimethoxy groups instead of diethoxy groups, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of the diethoxybenzyl group in 8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-7-(3,4-DIETHOXYBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties to the compound. This group may enhance its solubility, stability, and interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2N5O6/c1-5-39-22-12-7-17(13-23(22)40-6-2)16-36-24-25(34(3)29(38)35(4)27(24)37)33-28(36)42-20-10-8-19(9-11-20)41-26-21(31)14-18(30)15-32-26/h7-15H,5-6,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIIKUJKJKXZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(N=C2OC4=CC=C(C=C4)OC5=C(C=C(C=N5)Cl)Cl)N(C(=O)N(C3=O)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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